molecular formula C25H22BrNO4 B252880 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252880
M. Wt: 480.3 g/mol
InChI Key: NMXKXQGSJKUDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indole family and has a complex chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. This compound has been shown to inhibit the migration and invasion of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines and may have potential applications in cancer therapy. However, one of the limitations of using this compound is its complex chemical structure, which makes it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of research is the optimization of the synthesis method to produce higher yields of the compound with higher purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound involves the reaction of 5-bromoindole-3-acetic acid with 4-methylbenzylamine, followed by the addition of 4-methoxyphenylacetyl chloride and the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that this compound has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22BrNO4/c1-16-3-5-17(6-4-16)15-27-22-12-9-19(26)13-21(22)25(30,24(27)29)14-23(28)18-7-10-20(31-2)11-8-18/h3-13,30H,14-15H2,1-2H3

InChI Key

NMXKXQGSJKUDSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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